molecular formula C8H11NO3S B1379254 Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate CAS No. 1803583-85-8

Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate

Cat. No. B1379254
M. Wt: 201.25 g/mol
InChI Key: URARAWCGLXTGGJ-UHFFFAOYSA-N
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Description

“Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate” is a chemical compound with the CAS Number: 1803583-85-8. It has a molecular weight of 201.25 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO3S/c1-3-13-5-6-4-7 (9-12-6)8 (10)11-2/h4H,3,5H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 201.25 .

Scientific Research Applications

  • The synthesis of methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate and its derivatives involves intricate chemical reactions, such as the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate. Further chemical treatments and oxidations lead to more complex compounds (Pokhodylo & Obushak, 2019). Moreover, the synthesis of derivatives like methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids and their further transformations are also explored for the creation of functionalized compounds (Prokopenko et al., 2010).

Chemical Transformations :

  • The compound and its derivatives are used for complex chemical transformations. For instance, 4-sulfanylmethylene-5(4H)-oxazolones were synthesized and used as precursors for the preparation of novel 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives. This involves multiple steps, including cyclopropanation and treatment with ethanol and DMAP to produce corresponding carboxylates, showcasing the compound's utility in synthesizing complex molecular structures (Clerici, Gelmi, & Pocar, 1999).

Biological and Medicinal Research

Anticancer Activity :

  • Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate derivatives have been synthesized for anticancer activity evaluation. A series of 5-sulfonyl derivatives were synthesized and screened for anticancer properties against various cancer cell lines like lung, kidney, CNS, and breast cancer, showing significant cytotoxic activity and potential as a therapeutic agent (Pilyo et al., 2020).

Inhibitory Activity on Blood Platelet Aggregation :

  • Derivatives of methyl 5-substituted oxazole-4-carboxylates were synthesized and evaluated for their inhibitory activity on blood platelet aggregation, a crucial aspect in cardiovascular disease management. Some derivatives exhibited activity comparable to aspirin, indicating potential therapeutic applications in blood clot prevention (Ozaki et al., 1983).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier . This document contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

methyl 5-(ethylsulfanylmethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-3-13-5-6-4-7(9-12-6)8(10)11-2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URARAWCGLXTGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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